molecular formula C6H6N4S B093558 6-Mercapto-9-methylpurine CAS No. 1006-20-8

6-Mercapto-9-methylpurine

Cat. No.: B093558
CAS No.: 1006-20-8
M. Wt: 166.21 g/mol
InChI Key: HDAZBCXPLJHIIY-UHFFFAOYSA-N
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Description

6-Mercapto-9-methylpurine is a purine derivative with significant biological and chemical importance. It is known for its role in various biochemical processes and its application in medicinal chemistry. This compound is characterized by the presence of a mercapto group at the sixth position and a methyl group at the ninth position of the purine ring.

Mechanism of Action

Target of Action

6-Mercapto-9-methylpurine, also known as 9-Methyl-6-thiopurine, primarily targets the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRTase) . This enzyme plays a crucial role in the purine salvage pathway, which is essential for nucleic acid synthesis .

Mode of Action

The compound competes with hypoxanthine and guanine for HGPRTase and is converted into thioinosinic acid (TIMP) . TIMP then inhibits several reactions involving inosinic acid (IMP), such as the conversion of IMP to xanthylic acid (XMP) and the conversion of IMP to adenylic acid (AMP) .

Biochemical Pathways

The inhibition of these reactions disrupts the purine nucleotide synthesis and metabolism, leading to a decrease in the production of DNA and RNA . This disruption is particularly detrimental to rapidly dividing cells, such as cancer cells .

Pharmacokinetics

The bioavailability of this compound ranges from 5 to 37% . It is metabolized by xanthine oxidase and has an elimination half-life of 60 to 120 minutes . Its active metabolites have a longer half-life . The compound is primarily excreted through the kidneys .

Result of Action

The action of this compound results in the inhibition of nucleic acid synthesis, leading to cell death . This makes it effective against diseases characterized by rapid cell division, such as acute lymphocytic leukemia .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, individuals with a genetic deficiency in thiopurine S-methyltransferase, an enzyme involved in the metabolism of this compound, are at a higher risk of side effects . Furthermore, the compound’s action can be affected by the presence of other drugs, disease states, and individual patient characteristics .

Biochemical Analysis

Biochemical Properties

6-Mercapto-9-methylpurine plays a crucial role in biochemical reactions. It interacts with various enzymes and proteins, significantly impacting their function. For instance, it inhibits an enzyme called phosphoribosyl pyrophosphate amidotransferase (PRPP amidotransferase), which is the rate-limiting factor for purine synthesis . This inhibition alters the synthesis and function of RNA and DNA .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it reduces macrophage activation and gut epithelium proliferation through the inhibition of GTPase Rac1 .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules and its influence on gene expression. It exerts its effects at the molecular level by binding with biomolecules and inhibiting or activating enzymes . For instance, it inhibits the enzyme PRPP amidotransferase, thereby affecting purine nucleotide synthesis and metabolism .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial. For example, the use of allopurinol in combination with low dose this compound helps reduce levels of this compound, which are toxic to liver tissue, while increasing the therapeutic levels of this compound for some inflammatory conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. High doses of this compound with other cytotoxic drugs have been associated with an increased risk of developing leukemia .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux or metabolite levels . For example, allopurinol can alter this compound metabolism to maximize 6-thioguanine nucleotide (6-TGN) production while reducing the hepatotoxic metabolite, 6-methyl-mercaptopurine (6-MMPN) .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, influencing its localization or accumulation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Mercapto-9-methylpurine typically involves the reaction of 9-methylpurine with thiourea under acidic conditions. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to yield the desired product. The reaction conditions often include heating the mixture to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The industrial synthesis may also involve additional purification steps such as recrystallization to obtain a highly pure compound.

Chemical Reactions Analysis

Types of Reactions: 6-Mercapto-9-methylpurine undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.

    Substitution: The mercapto group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed:

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Thiols.

    Substitution: Various alkylated or acylated derivatives.

Scientific Research Applications

6-Mercapto-9-methylpurine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its role in cellular processes and its potential as a biochemical probe.

    Medicine: It has been investigated for its potential therapeutic effects, particularly in the treatment of certain cancers and autoimmune diseases.

    Industry: The compound is used in the development of pharmaceuticals and as an intermediate in the synthesis of other biologically active compounds.

Comparison with Similar Compounds

6-Mercapto-9-methylpurine can be compared with other similar compounds, such as:

    6-Mercaptopurine: Both compounds have a mercapto group at the sixth position, but 6-Mercaptopurine lacks the methyl group at the ninth position.

    9-Methylpurine: This compound has a methyl group at the ninth position but lacks the mercapto group at the sixth position.

    Thioguanine: Similar to 6-Mercaptopurine, thioguanine has a thiol group but differs in its overall structure and specific applications.

Uniqueness: this compound is unique due to the presence of both the mercapto and methyl groups, which confer distinct chemical properties and biological activities. This combination of functional groups allows for specific interactions with molecular targets and pathways, making it a valuable compound in various fields of research and application.

Properties

IUPAC Name

9-methyl-3H-purine-6-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4S/c1-10-3-9-4-5(10)7-2-8-6(4)11/h2-3H,1H3,(H,7,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDAZBCXPLJHIIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1NC=NC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40143420
Record name 6H-Purine-6-thione, 1,9-dihydro-9-methyl- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40143420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006-20-8
Record name 9-Methyl-6-mercaptopurine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001006208
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Methyl-6-thiopurine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7841
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6H-Purine-6-thione, 1,9-dihydro-9-methyl- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40143420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-MERCAPTO-9-METHYLPURINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Record name 6H-PURINE-6-THIONE, 1,9-DIHYDRO-9-METHYL-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is the study of 9-Methyl-6-thiopurine relevant to understanding 6-thiopurine metabolism?

A1: The research article investigates the formation and reactivity of purine-6-sulfenic acid, a proposed active metabolite of 6-thiopurine []. To better understand the behavior of this unstable sulfenic acid, researchers synthesized and studied structurally similar compounds, including 9-Methyl-6-thiopurine. By comparing the stability and reactivity of these analogs, researchers gained insights into the potential role of purine-6-sulfenic acid in the metabolic activation and subsequent binding of 6-thiopurine to liver proteins.

Q2: What did the researchers learn about the stability of 9-Methyl-6-thiopurine, and how does this relate to the study of 6-thiopurine?

A2: The study demonstrated that 9-Methyl-6-thiopurine, similar to its parent compound 6-thiopurine, forms a sulfenic acid derivative (9-Methyl-purine-6-sulfenic acid) that exhibits unique pH-dependent stability []. This finding is significant because it suggests that the reactive sulfenic acid metabolite of 6-thiopurine might also exhibit similar pH-dependent stability. This information is crucial for understanding the pharmacokinetics and pharmacodynamics of 6-thiopurine, potentially influencing its efficacy and safety profile within the body.

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